iNOS Enzyme Inhibition Potency and Isoform Selectivity: GED Sulfate vs. 1400W, Aminoguanidine, SMT, and L-NIL
GED inhibits purified iNOS with a Ki of 4.3 µM, endothelial NOS (ecNOS) with a Ki of 18 µM, and brain NOS (bNOS) with a Ki of 25 µM, yielding a 4.2-fold selectivity for iNOS over ecNOS [1]. In contrast, 1400W achieves an iNOS Ki of 0.007 µM (7 nM) with >5000-fold selectivity over ecNOS, aminoguanidine exhibits an iNOS Ki of 16 µM with mechanism-based inactivation kinetics, and S-methylisothiourea (SMT) shows Ki values of 0.120 µM (iNOS), 0.200 µM (eNOS), and 0.160 µM (nNOS) – i.e., only 1.7-fold iNOS selectivity [2][3][4]. L-NIL demonstrates an iNOS IC50 of 3.3 µM with 28-fold selectivity over rat brain constitutive NOS [5]. Thus, while GED is not the most potent or the most selective iNOS inhibitor, its moderate selectivity profile differs from the ultra-selective 1400W and the essentially non-selective SMT, influencing the choice of tool compound depending on the desired balance between iNOS potency and off-isoform inhibition.
| Evidence Dimension | iNOS inhibitory potency (Ki/IC50) and isoform selectivity |
|---|---|
| Target Compound Data | GED Ki: iNOS 4.3 µM, ecNOS 18 µM, bNOS 25 µM; selectivity iNOS/ecNOS = 4.2-fold |
| Comparator Or Baseline | 1400W Ki: iNOS 0.007 µM, nNOS 2 µM, eNOS 50 µM (>5000-fold iNOS/eNOS); Aminoguanidine Ki: iNOS 16 µM (mechanism-based inactivator); SMT Ki: iNOS 0.120 µM, eNOS 0.200 µM, nNOS 0.160 µM (1.7-fold); L-NIL IC50: iNOS 3.3 µM, nNOS 92 µM (28-fold) |
| Quantified Difference | GED is ~614-fold less potent than 1400W on iNOS, 3.7-fold more potent than aminoguanidine; ~36-fold less potent than SMT; comparable to L-NIL in iNOS potency but far less selective (4.2-fold vs. 28-fold) |
| Conditions | Purified human or rodent NOS isoforms; Ki determined by enzyme activity assays with L-arginine substrate |
Why This Matters
Procurement decisions for iNOS inhibitors must weigh potency against isoform selectivity; GED's intermediate selectivity profile makes it suitable for applications where complete iNOS silencing (as with 1400W) is not desired.
- [1] Szabó C, Bryk R, Zingarelli B, Southan GJ, Gahman TC, Bhat V, Salzman AL, Wolff DJ. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. Br J Pharmacol. 1996 Aug;118(7):1659-1668. View Source
- [2] Garvey EP, Oplinger JA, Furfine ES, Kiff RJ, Laszlo F, Whittle BJ, Knowles RG. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. J Biol Chem. 1997 Feb 21;272(8):4959-4963. View Source
- [3] Wolff DJ, Lubeskie A. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Arch Biochem Biophys. 1995 Jan 10;316(1):290-301. View Source
- [4] Southan GJ, Szabó C, Thiemermann C. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Br J Pharmacol. 1995 Feb;114(3):510-516. View Source
- [5] Moore WM, Webber RK, Jerome GM, Tjoeng FS, Misko TP, Currie MG. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. J Med Chem. 1994 Nov 11;37(23):3886-3888. View Source
